![molecular formula C9H13F2NO B2419008 N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide CAS No. 2224325-59-9](/img/structure/B2419008.png)
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide, also known as DDM-CPCA, is a synthetic compound that belongs to the class of cyclopropyl-containing compounds. It has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide functions as a selective antagonist of GPR139, binding to the receptor and preventing its activation by endogenous ligands. This inhibition leads to decreased intracellular signaling and altered neuronal activity.
Biochemical and Physiological Effects:
In vitro studies have shown that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. Additionally, it has been shown to affect the activity of various ion channels and second messenger systems. In vivo studies have suggested that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may have potential therapeutic effects in models of schizophrenia, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide in lab experiments is its selectivity for GPR139, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation is that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has not yet been extensively studied in vivo, and its long-term effects and potential side effects are not well understood.
Orientations Futures
Future research on N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide could include further in vivo studies to better understand its potential therapeutic effects, as well as investigations into its safety and toxicity. Additionally, research could focus on developing more selective and potent compounds that target GPR139, as well as exploring the role of this receptor in various physiological and pathological processes.
Méthodes De Synthèse
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,2-difluoro-3,3-dimethylcyclopropylcarboxylic acid with propargylamine, followed by the conversion of the resulting intermediate to N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide via a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has been studied for its potential use as a tool compound in neuroscience research. Specifically, it has been shown to selectively inhibit the activity of the G protein-coupled receptor GPR139, which is primarily expressed in the brain. This inhibition has been linked to changes in neuronal activity and neurotransmitter release, suggesting that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may be useful in studying the role of GPR139 in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c1-4-7(13)12-5-6-8(2,3)9(6,10)11/h4,6H,1,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFXHPBNDRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

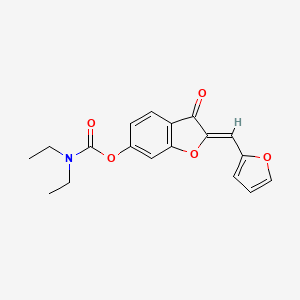

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
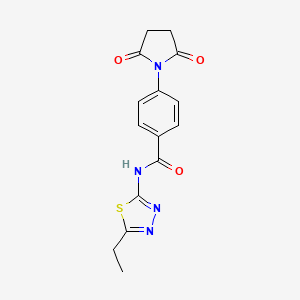
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)
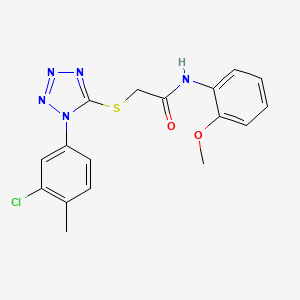
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
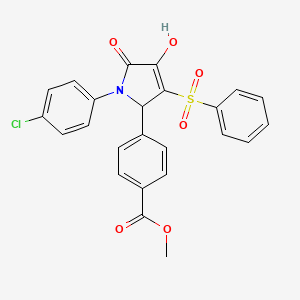
![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
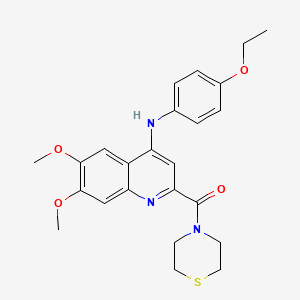

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)